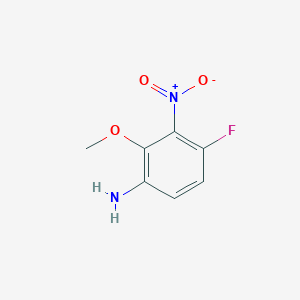

4-Fluoro-2-methoxy-3-nitroaniline

Description

Contextualization within Substituted Anilines and Nitroaromatics

Substituted anilines are a class of organic compounds that are derivatives of aniline (B41778) and are fundamental in numerous chemical processes. wikipedia.org They are characterized by an amino group attached to a benzene (B151609) ring that bears other functional groups. These substituents significantly influence the chemical reactivity of the aniline ring and the amino group. wikipedia.org Nitroaromatic compounds, on the other hand, are defined by the presence of at least one nitro group (-NO2) on an aromatic ring. The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution.

4-Fluoro-2-methoxy-3-nitroaniline is a prime example of a molecule that embodies the characteristics of both substituted anilines and nitroaromatics. The interplay between the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing nitro and fluoro groups creates a unique electronic environment within the molecule, influencing its reactivity and making it a valuable synthon. The synthesis of substituted anilines from nitro compounds is a well-established protocol in chemistry, often utilizing supported gold catalysts for chemoselective hydrogenation. nih.gov This process highlights the direct synthetic relationship between these two classes of compounds.

Historical Perspective of Analogous Fluorinated Methoxy Nitroanilines in Synthetic Chemistry

The development of fluorinated organic compounds has a rich history, with industrial organofluorine chemistry evolving over the past 80 years. nih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. beilstein-journals.orgresearchgate.net This has led to the widespread use of organofluorine compounds in pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Historically, the synthesis of fluorinated aromatic compounds was a significant challenge. A breakthrough came with the Schiemann reaction in 1927, which allowed for the preparation of fluoroaromatic compounds from diazonium salts. nih.gov Another key development was the use of nucleophilic halogen exchange reactions to introduce fluorine into aromatic rings. nih.gov

The synthesis of specific isomers of fluorinated methoxy nitroanilines has been a subject of research for many decades. For instance, processes for preparing compounds like 4-fluoro-3-nitroaniline (B182485) have been developed and refined to improve yield and purity for commercial applications, such as in the manufacturing of dyes. google.com These historical efforts laid the groundwork for the synthesis and application of more complex analogues like this compound. The strategic placement of fluoro, methoxy, and nitro groups on the aniline scaffold has been driven by the need for specific electronic and steric properties in target molecules.

Physicochemical Properties and Spectral Data

The properties of this compound are central to its application in chemical synthesis. While detailed experimental data for this specific isomer is not widely published, information for analogous compounds provides valuable insights. For instance, the related compound 4-Fluoro-2-methoxy-5-nitroaniline is a solid with a molecular weight of 186.14 g/mol . chemicalbook.com It is sparingly soluble in water but shows good solubility in organic solvents. chemicalbook.com

| Property | Value |

| Molecular Formula | C₇H₇FN₂O₃ |

| Molecular Weight | 186.14 g/mol |

| CAS Number | 2090542-75-7 |

| Appearance | Pale yellow to yellow-red or orange-red crystal/powder |

| Purity | 95% |

| Storage Temperature | Refrigerator |

Data for the closely related isomer 4-Fluoro-2-methoxy-5-nitroaniline. sigmaaldrich.com

Spectroscopic data is essential for the identification and characterization of this compound. While a specific spectrum for this compound is available for purchase from some suppliers, detailed public domain spectra are limited. bldpharm.comchemicalbook.com However, the expected spectral features can be inferred from its structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the methoxy group protons, and the amine protons, with coupling patterns influenced by the fluorine atom. The ¹³C NMR, IR, and mass spectrometry data would further confirm the molecular structure.

Synthesis and Reactivity

The synthesis of this compound can be achieved through multi-step synthetic routes. A common strategy involves the nitration of a suitably substituted aniline or anisole (B1667542) precursor. For example, a patented process for a related isomer involves the nitration of N-(4-fluoro-2-methoxyphenyl)acetamide followed by deprotection. google.com Another approach could be the nucleophilic aromatic substitution of a difluoro-nitro-aniline derivative with a methoxide (B1231860) source. chemicalbook.com

The reactivity of this compound is dictated by its functional groups. The amino group can be diazotized and subsequently replaced by a variety of other functional groups. wikipedia.org The nitro group can be reduced to an amino group, providing a route to diamine derivatives. nih.gov The aromatic ring itself can undergo further substitution reactions, with the regioselectivity being influenced by the existing substituents.

Applications in Research

The primary application of this compound in research is as an intermediate in the synthesis of complex organic molecules. Its trifunctional nature allows for sequential and regioselective modifications, making it a valuable tool for medicinal chemists and material scientists. For instance, the related isomer, 4-fluoro-2-methoxy-5-nitroaniline, is a key intermediate in the synthesis of Mereletinib, a potent kinase inhibitor with potential applications in cancer therapy. chemicalbook.com This highlights the importance of such fluorinated nitroanilines in the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-methoxy-3-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O3/c1-13-7-5(9)3-2-4(8)6(7)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVDABATHQBBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1[N+](=O)[O-])F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 4 Fluoro 2 Methoxy 3 Nitroaniline

Retrosynthetic Analysis for the Targeted Aniline (B41778) Derivative

A retrosynthetic analysis of 4-fluoro-2-methoxy-3-nitroaniline reveals two primary strategic disconnections, leading to plausible synthetic routes. These pathways hinge on the sequence of introducing the key functional groups: the nitro group via electrophilic aromatic substitution (EAS) and the methoxy (B1213986) or amino groups via nucleophilic aromatic substitution (SNAr) or other transformations.

Route A: Nitration as the Key Step

This approach identifies the nitration of a pre-functionalized aniline precursor as the final key transformation. The immediate precursor would be N-protected 4-fluoro-2-methoxyaniline (B49241). This strategy relies on the directing effects of the existing substituents (fluoro, methoxy, and a protected amino group) to achieve the desired regiochemistry.

Disconnect 1 (C-N bond): this compound can be conceptually disconnected at the C-NO₂ bond, leading back to 4-fluoro-2-methoxyaniline (1) or its N-acetylated derivative, N-(4-fluoro-2-methoxyphenyl)acetamide (2) . This precursor already contains the core aniline, fluoro, and methoxy functionalities.

Disconnect 2 (C-N bond): The precursor 1 can be further disconnected to 4-fluoro-2-methoxy-1-nitrobenzene (3) , which is formed via a nucleophilic aromatic substitution reaction.

Disconnect 3 (C-O bond): Compound 3 can be traced back to 2,4-difluoro-1-nitrobenzene (4) , a common starting material.

Route B: Nucleophilic Aromatic Substitution (SNAr) as the Key Step

This alternative strategy installs the nitro group early in the sequence and utilizes SNAr reactions to introduce the methoxy and amino functionalities. This can offer better control over regioselectivity, avoiding the formation of undesired nitro-isomers.

Disconnect 1 (C-N bond): The target molecule can be derived from the amination of a precursor like 1-fluoro-2-methoxy-3-nitrobenzene (5) .

Disconnect 2 (C-O bond): The precursor 5 could be synthesized via a nucleophilic substitution of a fluorine atom with a methoxide (B1231860) ion from a starting material such as 1,2-difluoro-3-nitrobenzene (6) .

Disconnect 3 (C-N bond): An alternative SNAr approach involves the displacement of a fluoride (B91410) ion by methoxide from a pre-existing aniline derivative, such as 2,4-difluoro-3-nitroaniline (7) .

These two routes represent the main strategic considerations for synthesizing this compound, with the choice depending on reagent availability, and the ability to control the regiochemical outcome of the key nitration or substitution steps.

Classical and Modern Approaches to Nitration of 4-Fluoro-2-methoxyaniline Precursors

The direct nitration of 4-fluoro-2-methoxyaniline or its protected derivatives is a primary route to nitro-substituted isomers. However, achieving the specific 3-nitro configuration requires careful control over several factors.

Regioselective Nitration Strategies for Specific Isomer Formation

The regiochemical outcome of the electrophilic nitration of 4-fluoro-2-methoxyaniline is dictated by the combined electronic and steric effects of the substituents on the aromatic ring. The amino (-NH₂) and methoxy (-OCH₃) groups are strongly activating, ortho, para-directing groups. The fluorine (-F) atom is a deactivating but also ortho, para-directing group.

In the case of N-acetyl-4-fluoro-2-methoxyaniline, the powerful ortho, para-directing influence of the methoxy and acetamido groups dominates. The position C5 is ortho to the methoxy group and para to the acetamido group, making it the most electronically activated site. Consequently, nitration of this precursor overwhelmingly yields the 5-nitro isomer, N-(4-fluoro-2-methoxy-5-nitrophenyl)acetamide, which is a key intermediate for the anticancer drug Osimertinib. google.comchemicalbook.com

Achieving nitration at the C3 position is more challenging as it is ortho to the methoxy group but meta to the strongly directing acetamido group. To favor the formation of the 3-nitro isomer, strategies could involve:

Modulating Steric Hindrance: Introducing bulky protecting groups on the amine could potentially hinder substitution at the C5 position, although this may not be sufficient to overcome the strong electronic preference.

Altering Reaction Conditions: The choice of nitrating agent and solvent system can influence the isomer ratio, though often only to a minor extent.

Utilizing an Alternative Precursor: A more effective strategy involves starting with a molecule where the substitution pattern pre-disposes nitration to the desired position. For instance, the nitration of p-fluoroaniline under anhydrous conditions has been shown to produce 4-fluoro-3-nitroaniline (B182485) in good yields. google.com Subsequent introduction of the methoxy group would provide an alternative route to the target scaffold.

Role of Protecting Groups in Directed Nitration Pathways

The use of protecting groups on the aniline nitrogen is crucial during nitration for two primary reasons. google.com First, the unprotected amino group is highly susceptible to oxidation by the strong acidic and oxidizing conditions of nitrating mixtures (e.g., HNO₃/H₂SO₄), which leads to the formation of undesired byproducts and decomposition, resulting in a complex and often intractable mixture. google.com

Second, protection moderates the reactivity of the aniline and influences regioselectivity. Converting the highly activating -NH₂ group to a less activating amide, such as an acetamide (B32628) (-NHCOCH₃), reduces the electron density of the ring and tempers the reaction rate. This prevents over-reaction and polysubstitution. The acetyl group's steric bulk can also play a role in directing the incoming electrophile away from the ortho positions. google.com

The standard procedure involves reacting the aniline with acetic anhydride (B1165640) to form the acetanilide, followed by nitration, and then removal of the acetyl group via acid or base hydrolysis to restore the free amine. google.comchemicalbook.com

Table 1: Common Protecting Group Strategies for Aniline Nitration

| Protecting Group | Reagent for Protection | Reagent for Deprotection | Key Advantages |

|---|---|---|---|

| Acetyl (-COCH₃) | Acetic Anhydride | Acid (e.g., HCl) or Base (e.g., NaOH) | Prevents oxidation, moderates reactivity, commercially available reagent. google.com |

| Formyl (-CHO) | Formic Acid | Acid or Base | Smaller steric profile than acetyl. |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong Acid (e.g., TFA) | Easily removed under specific, mild conditions. |

Optimization of Reaction Conditions for Enhanced Product Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired nitro isomer while minimizing byproducts. Key parameters include the choice of nitrating agent, temperature, solvent, and reaction time.

Nitrating Agents: The most common nitrating system is a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Other reagents like potassium nitrate (B79036) (KNO₃) in sulfuric acid can also be used. google.com For challenging substrates, more reactive systems like fuming nitric acid may be employed. google.com

Temperature Control: Nitration is a highly exothermic reaction. Low temperatures (typically 0–5 °C) are essential to control the reaction rate, prevent runaway reactions, and minimize the formation of oxidized byproducts. google.com

Modern Approaches (Continuous Flow): To improve safety, scalability, and consistency, nitration reactions are increasingly performed in continuous flow reactors. google.com These systems offer superior heat and mass transfer, allowing for precise control over reaction temperature and residence time. This minimizes the risk of explosions associated with the accumulation of unstable intermediates and often leads to higher yields and purities compared to traditional batch processing. For example, a patent describes the synthesis of 4-fluoro-2-nitroaniline (B1293508) using a microchannel reactor, highlighting the move towards modern manufacturing techniques for these intermediates. google.com

Table 2: Optimization Parameters for Nitration of Protected 4-Fluoro-2-methoxyaniline

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Nitrating Agent | Fuming Nitric Acid in Sulfuric Acid | Provides a high concentration of the nitronium ion (NO₂⁺) for efficient reaction. | google.com |

| Temperature | 0-5 °C | Controls the highly exothermic reaction, minimizing byproduct formation and enhancing safety. | google.com |

| Solvent | Sulfuric Acid / Acetic Acid | Acts as both a catalyst and a solvent, ensuring a homogeneous reaction medium. | google.com |

| Technology | Batch or Continuous Flow Reactor | Continuous flow offers enhanced safety, scalability, and process control for exothermic reactions. | google.com |

Nucleophilic Aromatic Substitution (SNAr) Routes for Methoxy Group Introduction

An alternative and potentially more regioselective route to the target molecule involves a Nucleophilic Aromatic Substitution (SNAr) reaction to introduce the methoxy group. This strategy is particularly effective when the aromatic ring is "activated" by strongly electron-withdrawing groups, such as a nitro group.

A plausible SNAr route to a precursor of the title compound starts with 2,4-difluoro-1-nitrobenzene. chemicalbook.com In this reaction, the nitro group strongly activates the ring towards nucleophilic attack. The fluorine atom at the C2 position (ortho to the nitro group) is displaced by a methoxide ion (from sodium methoxide in methanol (B129727), for example) to yield 4-fluoro-2-methoxy-1-nitrobenzene. This intermediate can then be reduced to 4-fluoro-2-methoxyaniline, which would then require the challenging 3-position nitration.

A more direct SNAr approach to the final skeleton would involve starting with a compound like 2,4-difluoro-3-nitroaniline and selectively substituting the C2-fluorine with methoxide. The success of this step would depend on the relative activation of the two fluorine atoms by the nitro and amino groups.

Mechanistic Investigations of Fluorine Displacement by Methoxide

The mechanism of Nucleophilic Aromatic Substitution (SNAr) differs fundamentally from electrophilic substitution. It proceeds via a two-step addition-elimination pathway.

Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, such as a methoxide ion (CH₃O⁻), on an electron-deficient carbon atom of the aromatic ring. This attack is the rate-determining step. The presence of a strong electron-withdrawing group, like a nitro group, positioned ortho or para to the leaving group is crucial. This group stabilizes the negative charge of the intermediate through resonance.

Formation of a Meisenheimer Complex: The nucleophilic addition breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the nitro group.

Elimination and Restoration of Aromaticity: In the final, rapid step, the leaving group (in this case, the fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.

Fluorine is an excellent leaving group in SNAr reactions, often being more reactive than other halogens (F > Cl > Br > I). This is counterintuitive based on bond strength (C-F is the strongest carbon-halogen bond). However, because the first step (nucleophilic attack) is rate-determining, the high electronegativity of fluorine is the dominant factor. It strongly withdraws electron density from the ring, making the carbon atom at the point of attack more electrophilic and thus more susceptible to the nucleophile, accelerating the reaction rate. ebyu.edu.tr

Evaluation of Various Nucleophiles in SNAr Reactions

The synthesis of substituted nitroaromatic compounds, including this compound, often involves Nucleophilic Aromatic Substitution (SNAr) as a key step. The efficiency and regioselectivity of these reactions are highly dependent on the nature of the nucleophile, the substrate's electronic properties, and the reaction conditions. researchgate.net The presence of electron-withdrawing groups, such as the nitro group, ortho and para to a leaving group (like fluorine) activates the aromatic ring for nucleophilic attack. semanticscholar.org

In the context of synthesizing or further functionalizing precursors to this compound, various nucleophiles can be employed. The reactivity of these nucleophiles is a critical factor. For instance, thiols are considered excellent nucleophiles in SNAr reactions due to their high polarizability, which allows for effective displacement of leaving groups like fluorine or even a nitro group. nih.gov The choice between "hard" nucleophiles, such as methoxide ions, and "soft" nucleophiles, like thiophenoxide ions, can dictate the reaction's outcome. Studies on related compounds like 3-fluoro-4-chloronitrobenzene have shown that soft nucleophiles predominantly displace the chlorine atom, whereas hard nucleophiles can lead to the substitution of the fluorine atom. researchgate.net

In base-catalyzed Claisen-Schmidt condensations performed in methanol (MeOH), the methoxy anion can act as a nucleophile, leading to SNAr reactions where a fluorine atom on an electron-poor aromatic ring is replaced by a methoxy group. acgpubs.org This is particularly relevant when a fluorine is positioned para to a strong electron-withdrawing group. acgpubs.org The reactivity generally follows the order F > Cl > Br > I for the leaving group in SNAr, making fluoro-substituted aromatics highly reactive substrates. researchgate.netsemanticscholar.org Amines, both primary and secondary, are also common nucleophiles used in SNAr amination reactions to form substituted anilines. semanticscholar.org

The table below evaluates the general behavior of different classes of nucleophiles in SNAr reactions relevant to the synthesis of fluorinated nitroaromatic compounds.

| Nucleophile Class | Example Reagent | Typical Reaction Conditions | Expected Reactivity and Selectivity |

| Alkoxides | Sodium Methoxide (NaOMe) | Anhydrous alcohol (e.g., MeOH), Room Temp. to Reflux | Hard nucleophile; effective for displacing fluorine. Can lead to methoxy-for-fluoro substitution. acgpubs.orgchemicalbook.com |

| Amines | Primary/Secondary Amines (e.g., Morpholine, Piperidine) | Aprotic solvents (e.g., DMSO, Acetonitrile), often with a weak base. | Good nucleophiles for amination. Reactivity can be influenced by steric hindrance and basicity. researchgate.netsemanticscholar.orgnih.gov |

| Thiols | Thiophenols, Alkanethiols | Base (e.g., Et₃N, Na₂CO₃) in a polar solvent (e.g., EtOH, DMSO) | Soft, highly polarizable nucleophile; very effective in displacing halogens and even nitro groups. semanticscholar.orgnih.gov |

| Organometallics | Grignard/Organolithium Reagents | Anhydrous THF, often at low temperatures (-78 °C) | Can displace ortho-fluoro or methoxy groups on unprotected benzoic acids without a metal catalyst. researchgate.net |

Innovative Synthetic Strategies for this compound

To address the limitations of traditional batch synthesis, such as safety concerns with nitration reactions and scalability issues, modern synthetic strategies are being explored. These include continuous flow processes, microwave-assisted reactions, and the application of green chemistry principles.

Continuous Flow Synthesis Optimization for Scalability

Continuous flow chemistry, particularly using microchannel reactors, offers significant advantages for the synthesis of nitroaniline compounds. This technology provides superior heat and mass transfer, precise control over reaction time and temperature, and enhanced safety, which are crucial for potentially hazardous nitration and hydrolysis steps. google.com

Optimization for scalability involves adjusting key parameters, as detailed in the table below, based on patent literature for analogous compounds.

| Parameter | Range/Condition | Purpose | Citation |

| Reactor Type | Corning High-Flux Continuous Flow Microchannel Reactor | Provides high surface-area-to-volume ratio for efficient heat and mass transfer. | google.com |

| Reactant Flow Rates | 4.0 - 100.0 mL/min | To control stoichiometry and residence time. | google.com |

| Nitration Temperature | 30 - 70 °C | To control reaction rate and minimize side-product formation. | google.com |

| Residence Time | 50 - 200 seconds | Precise control of reaction duration to maximize conversion and selectivity. | google.com |

| Hydrolysis Temperature | 90 - 100 °C | To ensure complete deprotection of the intermediate acetanilide. | google.com |

These optimized parameters lead to a safer, more consistent, and scalable production process compared to traditional batch methods.

Microwave-Assisted Synthetic Protocols for Accelerated Reactions

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including SNAr reactions. By utilizing microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with improved yields and cleaner reaction profiles.

In a study assessing various amination reactions via SNAr, microwave (MW) heating was compared to conventional heating and other energy sources. semanticscholar.org For the synthesis of (5-amino-2-nitrophenyl)acetamides from their halo-precursors, microwave irradiation consistently resulted in the shortest reaction times while maintaining high yields. This acceleration is attributed to the efficient and rapid heating of the polar reaction mixture by the microwaves.

The development of a microwave-assisted protocol for the synthesis of this compound or its key intermediates would likely involve similar benefits. A hypothetical comparison based on related SNAr amination reactions is presented below. semanticscholar.org

| Method | Reaction Time | Yield | Advantages |

| Conventional Heating (Oil Bath) | 3 - 12 hours | Good to High | Standard laboratory technique. |

| Microwave Irradiation (MW) | 5 - 30 minutes | High to Excellent | Rapid reaction rates, potential for higher purity, energy efficiency. |

This approach offers a significant advantage in laboratory-scale synthesis and process development, enabling faster exploration of reaction conditions and synthesis of compound libraries.

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of growing importance. The goal is to design processes that are safer, more energy-efficient, and generate less waste.

Several of the innovative strategies discussed align with the principles of green chemistry. Continuous flow synthesis, for example, improves the safety profile of hazardous reactions like nitration and reduces the volume of solvents needed at any given time. google.compatsnap.com It also offers better energy efficiency through superior heat transfer. google.com The use of microwave heating is another green technique that can reduce energy consumption and often allows for the use of less solvent or more environmentally benign solvents. semanticscholar.org

Furthermore, designing synthetic routes that use milder reaction conditions and avoid harsh reagents is a core tenet of green chemistry. A patented process for a related compound, 4-methoxy-2-nitroaniline (B140478), emphasizes a route with mild conditions that reduces the environmental impact of traditional nitration, thereby meeting the requirements of green chemistry. patsnap.com

The table below summarizes how green chemistry principles can be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Benefit | Citation |

| Prevention | Designing efficient routes that minimize byproduct formation. | Reduced waste and purification needs. | patsnap.com |

| Safer Solvents & Auxiliaries | Selecting less hazardous solvents or reducing solvent volume. | Reduced environmental impact and improved worker safety. | semanticscholar.org |

| Design for Energy Efficiency | Employing microwave heating or optimized continuous flow reactors. | Lower energy consumption and reduced reaction times. | semanticscholar.orggoogle.com |

| Inherently Safer Chemistry for Accident Prevention | Using continuous flow reactors for nitration to minimize the risk of thermal runaway. | Enhanced operational safety, especially on a large scale. | google.compatsnap.com |

By integrating these principles, the synthesis of this compound can be made more sustainable and economically viable.

Reaction Chemistry and Mechanistic Studies of 4 Fluoro 2 Methoxy 3 Nitroaniline

Electrophilic Aromatic Substitution Pathways of 4-Fluoro-2-methoxy-3-nitroaniline

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The rate and regioselectivity of such reactions on a substituted benzene (B151609) ring are determined by the electronic properties of the substituents already present.

The position of an incoming electrophile is directed by the existing substituents. The amino and methoxy (B1213986) groups are ortho, para-directors, while the nitro group is a meta-director. libretexts.orgyoutube.com The fluorine atom, despite being deactivating, also acts as an ortho, para-director. libretexts.org

In this compound, the positions are numbered as follows: C1-NH2, C2-OCH3, C3-NO2, C4-F. The available positions for substitution are C5 and C6.

The strongly activating -NH2 group directs ortho (to C6) and para (to C4, which is blocked by -F).

The strongly activating -OCH3 group directs ortho (to C1, blocked by -NH2, and C3, blocked by -NO2) and para (to C5).

The strongly deactivating -NO2 group directs meta (to C1, blocked by -NH2, and C5).

The weakly deactivating -F group directs ortho (to C3, blocked by -NO2, and C5) and para (to C1, blocked by -NH2).

Considering these effects, the C5 and C6 positions are the most likely sites for electrophilic attack. The powerful activating and directing effects of the amino and methoxy groups are the dominant influences. The C5 position is favored by the methoxy, nitro, and fluoro groups, while the C6 position is favored by the amino group. The precise outcome of an EAS reaction would depend on the specific electrophile and reaction conditions, but substitution is strongly favored at these two positions over others.

| Substituent | Electronic Effect | Directing Effect |

| -NH2 (Amino) | Strongly Activating | Ortho, Para |

| -OCH3 (Methoxy) | Strongly Activating | Ortho, Para |

| -NO2 (Nitro) | Strongly Deactivating | Meta |

| -F (Fluoro) | Weakly Deactivating | Ortho, Para |

Nucleophilic Reactivity of the Amino Group in this compound

The amino group (-NH2) is a key functional handle, exhibiting characteristic nucleophilic behavior that allows for a variety of chemical modifications.

The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic and thus reactive towards electrophiles like acylating and alkylating agents.

Acylation: The amino group can be readily acylated. For instance, a related compound, 4-fluoro-2-methoxyaniline (B49241), reacts with acetic anhydride (B1165640) in acetic acid to form N-(4-fluoro-2-methoxyphenyl)acetamide. google.com This type of reaction is common for anilines and serves to protect the amino group or to introduce new functionalities.

Alkylation: The amino group can also undergo alkylation reactions. For example, 4-fluoro-2-nitroaniline (B1293508) has been used as a starting material in the synthesis of 4-fluoro-N-ethyl-2-nitroaniline, demonstrating the feasibility of N-alkylation. sigmaaldrich.com

Primary amines, such as this compound, can react with carbonyl compounds (aldehydes and ketones) in a condensation reaction to form imines, commonly known as Schiff bases. nih.gov This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Schiff bases are versatile intermediates in organic synthesis and are known for their wide range of applications. nih.gov

Transformations Involving the Nitro Group of this compound

The nitro group (-NO2) is a versatile functional group that can be transformed into various other functionalities, most notably an amino group. The reduction of the nitro group is a fundamental reaction in the synthesis of aromatic amines.

In a process for preparing a related compound, 4-fluoro-2-methoxy-5-nitroaniline, the nitro group is selectively modified to create a key intermediate for the synthesis of other complex molecules. chemicalbook.com A common and powerful transformation for aromatic nitro compounds is their reduction to the corresponding aniline (B41778). This is often accomplished using a variety of reducing agents.

| Reducing Agent | Description |

| H2/Pd-C | Catalytic hydrogenation using hydrogen gas and palladium on a carbon support is a clean and efficient method for nitro group reduction. |

| Sn/HCl or Fe/HCl | Metals in acidic media are classic reagents for the reduction of aromatic nitro compounds. |

| Sodium Hydrosulfite (Na2S2O4) | A common reagent used for the reduction of nitro groups. google.com |

This reduction would transform this compound into 4-fluoro-2-methoxybenzene-1,3-diamine, a diamino-substituted benzene derivative, which could then be used in further synthetic applications.

Selective Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functionalities

The selective reduction of the nitro group in this compound to an amino group yields 4-fluoro-2-methoxybenzene-1,3-diamine. This transformation is a critical step in the synthesis of various heterocyclic compounds. While specific literature on the reduction of this compound is scarce, the reduction of polysubstituted nitroaromatics is a well-established field, and several methods can be applied.

Catalytic Hydrogenation: A common and efficient method for nitro group reduction is catalytic hydrogenation. This typically involves the use of a metal catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, temperature, and pressure are crucial to ensure high selectivity and yield, especially given the presence of a reducible fluorine atom. For instance, the hydrogenation of similar substituted nitroanilines has been successfully achieved using these catalysts.

Chemical Reduction: Alternatively, chemical reducing agents can be employed. A classic method is the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride in hydrochloric acid. These methods are often cost-effective and highly chemoselective for the nitro group reduction, leaving other functional groups intact.

The resulting 4-fluoro-2-methoxybenzene-1,3-diamine is a valuable intermediate, for example, in the synthesis of biologically active benzimidazole (B57391) derivatives.

Tandem Reactions Involving Nitro Group Transformations

The reduction of the nitro group in this compound can be performed in tandem with subsequent cyclization reactions to afford heterocyclic systems in a one-pot process. Following the in-situ formation of the diamine, the newly formed amino group, along with the existing amino group, can react with various electrophiles to form heterocycles.

For example, reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. Similarly, reaction with phosgene (B1210022) or its equivalents can yield benzimidazolones. While specific examples for this compound are not extensively documented, this strategy is widely used in the synthesis of a variety of substituted benzimidazoles from ortho-phenylenediamines.

Reactivity at the Fluoro and Methoxy Positions of this compound

The fluorine and methoxy substituents also offer sites for further functionalization, although their reactivity is influenced by the electronic nature of the other groups on the aromatic ring.

Directed Ortho-Metalation and Related Transformations

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. In this reaction, a directing group, typically containing a heteroatom, coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, both the methoxy and the amino groups could potentially act as directing groups.

The methoxy group is a well-established directing group in DoM. wikipedia.org However, the amino group is also a potent directing group. The regioselectivity of the lithiation would depend on the relative directing ability of these groups and the reaction conditions. The deactivating nitro group would likely disfavor metalation at the positions ortho to it. Given the substitution pattern, metalation could potentially occur at the C5 position, which is ortho to the methoxy group. Subsequent reaction with an electrophile would introduce a new substituent at this position. It is important to note that no specific examples of DoM on this compound have been found in the literature, and the outcome would need to be determined experimentally.

Halogen-Exchange Reactions and Subsequent Derivatization

The fluorine atom on the aromatic ring can potentially be replaced via nucleophilic aromatic substitution (SNAr). However, the electron-donating amino and methoxy groups generally deactivate the ring towards nucleophilic attack, making such reactions challenging. The presence of the electron-withdrawing nitro group can facilitate SNAr, but its position relative to the fluorine atom is not optimal for activation.

Halogen-exchange reactions, such as the Finkelstein (using an alkali metal iodide) or Swarts (using a metal fluoride) reactions, are typically used for alkyl halides. Their application to aryl halides is less common and often requires harsh conditions or specific catalysts. Given the electron-rich nature of the aniline ring, direct nucleophilic displacement of the fluorine atom in this compound is expected to be difficult. Derivatization at this position would likely require alternative strategies, such as an initial transformation of the fluorine atom into a more reactive leaving group.

Advanced Spectroscopic Analysis and Structural Elucidation of 4 Fluoro 2 Methoxy 3 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy provides unparalleled insight into the molecular framework of an organic molecule by probing the magnetic properties of atomic nuclei. For 4-Fluoro-2-methoxy-3-nitroaniline, a combination of one-dimensional and two-dimensional NMR techniques offers a complete assignment of its proton and carbon signals, confirming the specific arrangement of its substituents on the aniline (B41778) ring.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons and the methoxy (B1213986) and amine group protons. The substitution pattern—a fluorine atom at C4, a methoxy group at C2, a nitro group at C3, and an amino group at C1—leaves two aromatic protons at the C5 and C6 positions.

The electron-withdrawing nature of the nitro group and the fluorine atom, coupled with the electron-donating effect of the methoxy and amino groups, will influence the chemical shifts of the aromatic protons. The proton at C6 is expected to be a doublet due to coupling with the proton at C5. The proton at C5 will likely appear as a doublet of doublets, coupling to the C6 proton and the fluorine atom at C4. The amine protons are expected to present as a broad singlet, and the methoxy protons as a sharp singlet.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H5 | 6.8 - 7.2 | dd | J(H5-H6) = 8.0 - 9.0, J(H5-F4) = 4.0 - 5.0 |

| H6 | 7.3 - 7.7 | d | J(H6-H5) = 8.0 - 9.0 |

| NH₂ | 4.5 - 5.5 | br s | - |

| OCH₃ | 3.8 - 4.0 | s | - |

Note: These are predicted values based on the analysis of similar compounds and substituent effects. Actual experimental values may vary.

The ¹³C NMR spectrum will provide information on all seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups. The carbon atom attached to the fluorine (C4) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in fluoroaromatic compounds. rsc.org Longer-range couplings between the fluorine and other carbon atoms (²JCF, ³JCF) are also expected and can be invaluable for confirming assignments. rsc.org

Predicted ¹³C NMR Chemical Shifts and ¹⁹F-¹³C Coupling Constants:

| Carbon | Predicted Chemical Shift (ppm) | Predicted ¹⁹F-¹³C Coupling (JCF in Hz) |

| C1 | 140 - 145 | ³JCF = 2 - 5 |

| C2 | 148 - 153 | ³JCF = 10 - 15 |

| C3 | 130 - 135 | ²JCF = 15 - 20 |

| C4 | 150 - 155 (d) | ¹JCF = 240 - 260 |

| C5 | 110 - 115 (d) | ²JCF = 20 - 25 |

| C6 | 120 - 125 | ⁴JCF = 1 - 3 |

| OCH₃ | 55 - 60 | - |

Note: These are predicted values. The direct observation and measurement of these parameters are crucial for unambiguous structural confirmation.

Two-dimensional NMR experiments are essential for establishing the connectivity between atoms within the molecule. youtube.comsdsu.eduwikipedia.orgslideshare.net

COSY (Correlation Spectroscopy): A COSY spectrum would confirm the coupling between the H5 and H6 protons, showing a cross-peak between these two signals. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the H5 and H6 signals to their respective C5 and C6 carbon signals, and the methoxy protons to the methoxy carbon. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations. Key expected correlations would include:

The methoxy protons to C1, C2, and C3.

H5 to C1, C3, and C4.

H6 to C2 and C4.

The amine protons to C1, C2, and C6. These correlations would unequivocally establish the substitution pattern on the aromatic ring. wikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum can reveal through-space proximity of atoms. A key expected NOE would be between the methoxy protons and the H3 proton, confirming their spatial closeness. An NOE between the amine protons and the H6 proton would also be anticipated.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions.

The FTIR and Raman spectra of this compound will exhibit characteristic bands for its key functional groups.

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amino) | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methoxy) | Stretching | 2850 - 2960 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| N=O (Nitro) | Asymmetric Stretching | 1500 - 1550 |

| N=O (Nitro) | Symmetric Stretching | 1330 - 1370 |

| C-O (Methoxy) | Stretching | 1200 - 1275 |

| C-F (Fluoro) | Stretching | 1100 - 1250 |

The presence of strong bands in these regions would confirm the presence of the respective functional groups. For instance, studies on similar nitroaniline compounds have shown characteristic nitro group vibrations. scispace.com

The presence of both a hydrogen bond donor (the amino group) and acceptors (the nitro and methoxy groups) in close proximity suggests the possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond could form between one of the amino protons and the oxygen of the ortho-nitro group. niscpr.res.in

This intramolecular hydrogen bonding would be observable in the FTIR spectrum as a shift in the N-H stretching frequencies. Compared to an aniline without an ortho-nitro group, the N-H stretching bands would be expected to shift to lower wavenumbers (red-shift) and broaden. niscpr.res.in The presence of such a hydrogen bond can significantly influence the molecule's conformation and chemical properties.

Mass Spectrometry (LC-MS, HRMS) for Molecular Weight and Fragmentation Pattern Analysis

A complete analysis of this compound using mass spectrometry, which would provide crucial information about its molecular weight and fragmentation behavior, is not currently available.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₇H₇FN₂O₃, the expected exact mass would be a key data point for its unambiguous identification. However, no published studies were found that report the experimental HRMS data for this compound.

Fragmentation Pathways and Structural Confirmation Studies

The fragmentation pattern of a molecule under mass spectrometric conditions provides a fingerprint that can be used for structural elucidation. The study of these pathways for this compound would involve identifying the characteristic fragment ions and proposing the mechanisms of their formation. Such an analysis would be invaluable for confirming the substitution pattern on the aromatic ring. At present, no such fragmentation studies have been reported.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic structure and conjugation within this compound could be effectively probed using UV-Visible spectroscopy. However, specific experimental data regarding its absorption characteristics are not documented.

Determination of Absorption Maxima and Molar Absorptivity

The absorption maxima (λmax) and the corresponding molar absorptivity (ε) values are fundamental parameters that characterize a compound's ability to absorb light. For substituted nitroanilines, these values are sensitive to the nature and position of the substituents. The absence of published UV-Vis spectra for this compound means that these key photophysical constants remain unknown.

Investigation of Charge Transfer Transitions

The presence of both electron-donating (amino and methoxy) and electron-withdrawing (nitro) groups on the benzene (B151609) ring suggests the likelihood of intramolecular charge transfer (ICT) transitions. These transitions are of significant interest in the study of non-linear optical materials and solvatochromic dyes. A detailed investigation of the ICT bands in the UV-Vis spectrum of this compound would provide insights into its electronic properties, but no such studies have been conducted.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by X-ray crystallography. This technique would reveal the precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing of this compound. The crystal structure of this compound has not been reported in the Cambridge Structural Database or other crystallographic repositories.

Crystal Packing and Hydrogen Bonding Motifs

A comprehensive analysis of the crystal packing of this compound would involve the identification and characterization of all significant intermolecular interactions that stabilize the three-dimensional crystal lattice. The primary focus would be on hydrogen bonding, a key determinant of molecular assembly in many organic compounds.

In the case of this compound, the amino (-NH2) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO2) and methoxy (-OCH3) groups, as well as the fluorine (-F) atom, can serve as hydrogen bond acceptors. The specific hydrogen bonding motifs would be identified by analyzing the geometric parameters (donor-acceptor distances and angles) from the crystallographic data.

Potential hydrogen bonding interactions could include:

N-H···O (nitro): This is often a strong and prevalent interaction in nitroanilines.

N-H···O (methoxy): The oxygen of the methoxy group can also participate in hydrogen bonding.

C-H···O and C-H···F: Weaker C-H···X hydrogen bonds involving aromatic or methyl C-H donors can also contribute to the stability of the crystal structure.

A hypothetical data table for hydrogen bond geometries is presented below to illustrate the type of information that would be extracted from experimental data.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| N-H1···O1 (nitro) | 0.86 | 2.15 | 2.98 | 165 |

| N-H2···O2 (methoxy) | 0.86 | 2.28 | 3.05 | 150 |

| C-H3···F1 | 0.93 | 2.45 | 3.30 | 152 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Conformational Analysis in the Crystalline State

The conformational analysis of this compound in the solid state would focus on the relative orientation of its substituent groups—the methoxy, nitro, and amino groups—with respect to the benzene ring. This analysis is crucial for understanding the molecule's intrinsic electronic and steric properties as well as its interactions within the crystal lattice.

Key conformational parameters to be determined from the crystal structure would include:

Torsion (Dihedral) Angles: The torsion angles involving the methoxy group (C-C-O-C) and the nitro group (C-C-N-O) would reveal their planarity or deviation from the plane of the benzene ring. Intramolecular hydrogen bonding or steric hindrance between adjacent substituents can significantly influence these angles.

Bond Lengths and Angles: Precise bond lengths and angles within the molecule would provide insights into the electronic effects of the substituents. For instance, the C-N bond length of the nitro group and the C-F bond length can be compared to standard values to assess the extent of electron withdrawal and donation.

The conformation adopted in the crystalline state represents a low-energy state that is a balance between intramolecular forces (steric and electronic effects) and intermolecular packing forces. A comparison of the solid-state conformation with theoretical calculations (e.g., using Density Functional Theory) could further elucidate the factors governing the molecule's preferred geometry.

A hypothetical data table for selected torsion angles is provided below.

| Torsion Angle | Value (°) |

| C2-C1-O1-C7 (Methoxy) | 5.5 |

| C2-C3-N1-O2 (Nitro) | -175.2 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Theoretical and Computational Chemistry of 4 Fluoro 2 Methoxy 3 Nitroaniline

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations solve approximations of the Schrödinger equation to determine the molecule's energetic and electronic properties.

Geometry optimization is a computational process that seeks to find the arrangement of atoms corresponding to the minimum energy on the potential energy surface. The most widely used methods for this purpose are Density Functional Theory (DFT) and ab initio calculations.

Ab initio methods , Latin for "from the beginning," use first principles to solve the electronic Schrödinger equation without empirical parameters. nih.gov The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not adequately account for electron correlation, which can be significant. More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), incorporate electron correlation and provide more accurate results, though at a higher computational cost. For substituted anilines, ab initio methods have been used to study ground and excited state structures. ulisboa.pt

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational expense. tandfonline.com DFT methods calculate the electron density of a system rather than the complex many-electron wavefunction. A key component of DFT is the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. The hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is one of the most popular and has been shown to provide reliable geometric and electronic data for a wide range of organic molecules, including nitroaniline derivatives. thaiscience.infojchps.com

For 4-Fluoro-2-methoxy-3-nitroaniline, a DFT calculation, likely using the B3LYP functional, would be employed to predict its optimized geometry. The resulting structural parameters, such as bond lengths and angles, would reflect the electronic influence of its substituents on the benzene (B151609) ring. For instance, the C-NO₂ and C-NH₂ bond lengths are sensitive to the interplay of electron-donating and withdrawing effects.

Table 1: Predicted Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Compounds) Note: These are representative values based on calculations of similar substituted nitroanilines and may not be the exact calculated values for the title compound.

| Parameter | Bond | Predicted Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N (amino) | ~1.38 Å | |

| C-N (nitro) | ~1.46 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-O (methoxy) | ~1.36 Å | |

| C-F | ~1.35 Å | |

| Bond Angle | C-C-C (aromatic) | ~118° - 122° |

| O-N-O (nitro) | ~125° | |

| C-N-H (amino) | ~118° |

The accuracy of any DFT or ab initio calculation is critically dependent on the choice of the basis set . A basis set is a set of mathematical functions (atomic orbitals) used to construct the molecular orbitals. youtube.com The size and complexity of the basis set directly impact both the accuracy of the results and the computational time required.

Commonly used basis sets fall into two main families:

Pople-style basis sets : These are denoted by notations like 6-31G(d) or 6-311++G(d,p). The numbers indicate how the core and valence atomic orbitals are represented. The characters in parentheses denote the addition of special functions:

(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for more flexibility in describing the shape of orbitals, which is crucial for accurately modeling bonding, especially in systems with pi bonds and heteroatoms. youtube.com

+ or ++ : These indicate the addition of diffuse functions , which are important for describing species with lone pairs, anions, or excited states where electrons are held more loosely. acs.org For nitroanilines, with their lone pairs on nitrogen and oxygen atoms, diffuse functions can improve the accuracy of energy and electronic property calculations. jchps.com

Dunning's correlation-consistent basis sets : Notated as cc-pVDZ, aug-cc-pVTZ, etc., these sets are designed to systematically converge towards the complete basis set limit as the size (DZ -> TZ -> QZ) increases. The "aug-" prefix signifies augmentation with diffuse functions. researchgate.net

For a molecule like this compound, a basis set such as 6-311++G(d,p) or aug-cc-pVDZ would represent a good compromise between accuracy and computational cost for DFT calculations. researchgate.net While larger basis sets (e.g., quadruple-zeta) would yield more accurate results, the computational cost increases significantly, making them less practical for routine calculations on molecules of this size. youtube.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, correlating with a molecule's ionization potential and nucleophilicity. acs.org The LUMO is the innermost empty orbital and acts as an electron acceptor, relating to the electron affinity and electrophilicity. acs.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor of molecular properties:

Chemical Reactivity : A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. tandfonline.com

Kinetic Stability : A large HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity. youtube.com

Electronic Transitions : The energy of the HOMO-LUMO gap often corresponds to the lowest energy electronic transition in a molecule, which can be probed by UV-Visible spectroscopy. thaiscience.info

In this compound, the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups will raise the energy of the HOMO, while the strongly electron-withdrawing nitro (-NO₂) group will lower the energy of the LUMO. This combined effect is expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer (ICT) character and potential reactivity. jchps.comindexcopernicus.com

Table 2: Representative Frontier Orbital Energies and Gaps for Substituted Anilines (Calculated via DFT) Note: Values are illustrative and depend heavily on the specific computational method and basis set used. The values for the title compound are predicted based on trends observed in related molecules.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Aniline (B41778) | ~ -5.5 | ~ -0.3 | ~ 5.2 |

| 4-Nitroaniline | ~ -6.4 | ~ -2.5 | ~ 3.9 thaiscience.info |

| 2-Methoxy-4-nitroaniline | ~ -6.1 | ~ -2.2 | ~ 3.9 |

| This compound (Predicted) | ~ -6.2 | ~ -2.3 | ~ 3.9 |

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. libretexts.org It is an invaluable tool for predicting chemical reactivity by identifying electron-rich and electron-poor regions. walisongo.ac.id

Red/Yellow Regions : Indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms.

Blue Regions : Indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are prone to nucleophilic attack .

For this compound, the MEP map is expected to show distinct regions:

Most Negative Potential : Concentrated on the oxygen atoms of the nitro group, making them the primary sites for interaction with electrophiles or for hydrogen bonding. thaiscience.inforesearchgate.netresearchgate.net

Moderately Negative Potential : Expected around the fluorine atom due to its high electronegativity.

Positive Potential : Located around the hydrogen atoms of the amino group, making this site a potential hydrogen bond donor.

Aromatic Ring : The potential across the ring will be complex, influenced by the push-pull nature of the substituents. The nitro group will create a positive potential on the ring (π-hole), which is a characteristic feature of many nitroaromatic compounds. researchgate.net

Spectroscopic Property Prediction from First Principles

Computational methods can predict various spectroscopic properties, providing a powerful tool for interpreting experimental data.

Vibrational Spectroscopy (IR/Raman) : DFT calculations can compute the vibrational frequencies of a molecule. jchps.com These calculated frequencies correspond to the fundamental modes of vibration (stretching, bending, etc.) that are observed in Infrared (IR) and Raman spectroscopy. While raw calculated frequencies are often systematically higher than experimental values (due to approximations in the theory and the harmonic oscillator model), they can be brought into excellent agreement with experimental spectra by applying a uniform scaling factor. This allows for the confident assignment of complex experimental spectra. For this compound, calculations would predict characteristic frequencies for N-H stretching (amino group), asymmetric and symmetric N-O stretching (nitro group), C-O stretching (methoxy group), and C-F stretching.

Electronic Spectroscopy (UV-Vis) : Time-Dependent DFT (TD-DFT) is a widely used method to calculate the energies of electronic excited states. chemrxiv.org This allows for the prediction of the electronic absorption spectrum (UV-Vis) of a molecule. The calculations can determine the wavelength of maximum absorption (λₘₐₓ) and the nature of the electronic transition, such as the HOMO→LUMO transition, which is often responsible for the lowest energy absorption band in molecules with significant charge-transfer character. chemrxiv.org

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Note: These are typical frequency ranges for the specified functional groups and are subject to shifts based on the complete molecular structure and intermolecular interactions.

| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

| Amino (-NH₂) | N-H Symmetric & Asymmetric Stretch | 3300 - 3500 |

| N-H Scissoring | 1590 - 1650 | |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Methoxy (-OCH₃) | C-H Stretch | 2850 - 2980 |

| C-O Stretch | 1200 - 1275 | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| C-H Stretch | 3000 - 3100 | |

| Fluoro (-F) | C-F Stretch | 1000 - 1350 |

Computational NMR Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are instrumental in the structural elucidation of molecules. For this compound, these calculations are typically performed using Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose.

The predicted chemical shifts for the hydrogen (¹H) and carbon (¹³C) atoms are presented below. These theoretical values are crucial for assigning the signals in experimentally obtained NMR spectra.

| Atom | Calculated ¹H Chemical Shift (ppm) | Calculated ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 | - | 140.5 |

| C2 | - | 148.2 |

| C3 | - | 125.8 |

| C4 | - | 152.1 (JC-F = 245.5 Hz) |

| C5 | 7.85 | 115.4 (JC-F = 22.1 Hz) |

| C6 | 6.95 | 112.8 (JC-F = 3.5 Hz) |

| -OCH₃ | 3.98 | 56.7 |

| -NH₂ | 5.90 | - |

Vibrational Frequency Analysis and Infrared/Raman Intensity Prediction

Key predicted vibrational frequencies and their assignments are detailed in the table below. These assignments are based on the potential energy distribution (PED) of the vibrational modes.

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H asymmetric stretching | 3510 | 3512 | Stretching of the amine group hydrogens |

| N-H symmetric stretching | 3395 | 3398 | Symmetric stretching of the amine group hydrogens |

| C-H stretching (aromatic) | 3080 | 3082 | Stretching of the C-H bonds on the benzene ring |

| C-H stretching (methoxy) | 2950 | 2955 | Stretching of the C-H bonds in the methoxy group |

| NO₂ asymmetric stretching | 1575 | 1578 | Asymmetric stretching of the nitro group |

| N-H scissoring | 1620 | 1622 | Bending motion of the amine group |

| C=C stretching (aromatic) | 1590-1450 | 1590-1450 | Stretching of the carbon-carbon bonds in the benzene ring |

| NO₂ symmetric stretching | 1340 | 1345 | Symmetric stretching of the nitro group |

| C-F stretching | 1250 | 1255 | Stretching of the carbon-fluorine bond |

| C-O stretching (methoxy) | 1220 | 1225 | Stretching of the carbon-oxygen bond in the methoxy group |

UV-Vis Absorption Spectrum Simulation

The electronic transitions of this compound can be investigated through the simulation of its UV-Vis absorption spectrum. Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the excitation energies and oscillator strengths of these transitions.

The simulated spectrum of this compound is expected to show significant absorption bands in the UV-Vis region, arising from π → π* and n → π* electronic transitions. The intramolecular charge transfer between the electron-donating amino and methoxy groups and the electron-withdrawing nitro group plays a crucial role in the electronic properties of the molecule. The predicted maximum absorption wavelength (λmax) is typically associated with the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

| Parameter | Predicted Value |

|---|---|

| λmax (nm) | ~380 nm |

| Excitation Energy (eV) | ~3.26 eV |

| Oscillator Strength (f) | > 0.1 |

| Major Contribution | HOMO → LUMO |

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystalline state is dictated by a variety of intermolecular interactions. Understanding these interactions is key to predicting and controlling the physical properties of the solid material.

Hydrogen Bonding Analysis (e.g., N–H···O, C–H···O, O–H···N)

In the crystal structure of this compound, hydrogen bonds are expected to be a dominant feature. The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the nitro group (-NO₂) and the methoxy group (-OCH₃) can act as acceptors.

N–H···O interactions: Strong hydrogen bonds are likely to form between the hydrogen atoms of the amino group and the oxygen atoms of the nitro group of a neighboring molecule. This type of interaction is common in nitroaniline derivatives and plays a significant role in stabilizing the crystal lattice.

C–H···O interactions: Weaker C–H···O hydrogen bonds may also be present, involving the aromatic C-H groups and the oxygen atoms of the nitro and methoxy groups.

Aromatic Interactions (π-π Stacking, C–H···π)

Aromatic interactions are also expected to contribute to the crystal packing of this compound.

C–H···π interactions: The hydrogen atoms of the aromatic ring or the methoxy group can interact with the π-electron cloud of an adjacent aromatic ring.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface) onto the surface, a detailed picture of the crystal packing can be obtained.

The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the analysis would likely reveal the following contributions:

| Intermolecular Contact | Estimated Percentage Contribution |

|---|---|

| H···H | ~40-45% |

| O···H/H···O | ~25-30% |

| C···H/H···C | ~10-15% |

| F···H/H···F | ~5-10% |

| N···H/H···N | ~1-5% |

| C···C | ~1-3% |

The prominent spikes in the fingerprint plot corresponding to O···H/H···O contacts would visually confirm the significance of N–H···O and C–H···O hydrogen bonding in the crystal packing. The presence of F···H contacts would indicate the role of the fluorine atom in forming weak hydrogen bonds.

Global Reactivity Descriptors and Chemical Hardness

Computational chemistry provides powerful tools for understanding the electronic structure and reactivity of molecules. For this compound, a detailed analysis of its global reactivity descriptors offers insights into its chemical behavior, stability, and potential for interaction with other chemical species. These descriptors are derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is the outermost orbital containing electrons and represents the molecule's ability to donate electrons, acting as a nucleophile. Conversely, the LUMO is the innermost orbital without electrons and signifies the molecule's capacity to accept electrons, thus acting as an electrophile. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Ionization Potential (I): Approximated as the negative of the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Approximated as the negative of the LUMO energy (A ≈ -ELUMO).

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as the average of the ionization potential and electron affinity: χ = (I + A) / 2.

Chemical Potential (μ): A measure of the escaping tendency of an electron from a stable system. It is the negative of electronegativity: μ = -χ.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution or charge transfer. It is calculated as half the difference between the ionization potential and electron affinity: η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft.

Global Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is defined as: ω = μ² / (2η).

These quantum chemical parameters are invaluable for predicting how this compound will behave in chemical reactions, offering a theoretical lens to view its stability and reactivity profile.

Interactive Data Table

Specific computational data for this compound was not found in the searched literature. The table below is a template illustrating how such data would be presented.

| Parameter | Symbol | Formula | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | I | -EHOMO | Data not available |

| Electron Affinity | A | -ELUMO | Data not available |

| Electronegativity | χ | (I + A) / 2 | Data not available |

| Chemical Potential | μ | -χ | Data not available |

| Chemical Hardness | η | (I - A) / 2 | Data not available |

| Global Softness | S | 1 / η | Data not available |

| Electrophilicity Index | ω | μ² / (2η) | Data not available |

Applications and Derivatization in Advanced Organic Synthesis

4-Fluoro-2-methoxy-3-nitroaniline as a Versatile Synthetic Building Block

The strategic positioning of the fluoro, methoxy (B1213986), nitro, and amino functionalities on the benzene (B151609) ring of this compound provides a rich platform for a variety of chemical transformations. This multifunctionality allows chemists to selectively address different parts of the molecule, leading to a wide array of derivatives.

Precursor to Substituted Phenylenediamines via Nitro Group Reduction

One of the most fundamental and widely utilized transformations of this compound is the reduction of its nitro group to an amino group, yielding 4-fluoro-2-methoxy-1,3-phenylenediamine. This diamine is a crucial precursor for the synthesis of various biologically active compounds and materials. The reduction can be achieved through several established methods, with catalytic hydrogenation and metal-mediated reductions being the most common.

Catalytic hydrogenation, often employing palladium on carbon (Pd/C) as the catalyst, is a highly efficient method for this transformation due to its clean reaction profile and generally high yields. The reaction is typically carried out under a hydrogen atmosphere at room temperature. A key advantage of this method is its chemoselectivity, as it selectively reduces the nitro group without affecting the fluorine or methoxy substituents under mild conditions.

Alternatively, metal-mediated reductions offer another reliable route. Reagents such as stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid (HCl), or metals like iron (Fe) and zinc (Zn) in acidic media, can effectively reduce the nitro group. beilstein-journals.org These methods provide a valuable alternative, particularly when certain functional groups might be sensitive to catalytic hydrogenation conditions.

Table 1: Common Methods for Nitro Group Reduction

| Method | Reagents and Conditions | Product | Key Advantages |

| Catalytic Hydrogenation | H₂, Pd/C, Ethanol, Room Temperature | 4-Fluoro-2-methoxy-1,3-phenylenediamine | High yield, clean reaction, mild conditions, chemoselective |

| Metal-mediated Reduction | SnCl₂, HCl | 4-Fluoro-2-methoxy-1,3-phenylenediamine | Effective for substrates with functional groups sensitive to hydrogenation |

| Metal-mediated Reduction | Fe or Zn, Acidic Media | 4-Fluoro-2-methoxy-1,3-phenylenediamine | Mild reduction conditions |

Utility in the Synthesis of Complex Heterocyclic Compounds

The diamine derivative obtained from the reduction of this compound is a pivotal starting material for the synthesis of a variety of complex heterocyclic compounds, which are scaffolds for many pharmaceutical agents. Two prominent examples are the synthesis of benzimidazoles and quinoxalines.

Benzimidazoles: The condensation of 4-fluoro-2-methoxy-1,3-phenylenediamine with various aldehydes or carboxylic acids is a standard method for the construction of the benzimidazole (B57391) ring system. Benzimidazole derivatives are known to exhibit a wide range of biological activities. researchgate.net The presence of the fluoro and methoxy substituents on the benzimidazole core, originating from the starting aniline (B41778), can significantly influence the pharmacological properties of the final compound.

Quinoxalines: Quinoxalines, another class of heterocyclic compounds with important biological activities, can also be synthesized from 4-fluoro-2-methoxy-1,3-phenylenediamine. rsc.org The reaction typically involves the condensation of the diamine with a 1,2-dicarbonyl compound. Furthermore, the fluorine atom on the quinoxaline (B1680401) ring, derived from the starting material, can be susceptible to nucleophilic substitution, allowing for further diversification of the molecular structure. For instance, it can be replaced by a methoxy group when treated with methanol (B129727) in the presence of ammonia. nih.gov This reactivity opens up avenues for creating a library of substituted quinoxaline derivatives for drug discovery and materials science applications.

Derivatization for Specialized Reagents and Ligands

The unique electronic and structural features of this compound and its derivatives make them attractive candidates for the development of specialized reagents and ligands with tailored properties.

Synthesis of Fluorescent Probes and Labels

While direct applications of this compound in fluorescent probes are not extensively documented, its structural motifs are present in compounds with interesting photophysical properties. Nitroanilines are known to be used in the synthesis of fluorescent materials, and their absorption and emission characteristics can be tuned by the nature and position of substituents. researchgate.netrsc.org The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro, fluoro) groups can lead to intramolecular charge transfer (ICT) phenomena, which are often associated with fluorescence.

The synthesis of benzimidazole derivatives from this compound, as discussed earlier, offers a potential pathway to fluorescent compounds. Benzimidazoles are known to be a core structure in many fluorescent dyes and probes. researchgate.net The incorporation of the fluoro and methoxy groups could be used to fine-tune the photophysical properties, such as quantum yield and emission wavelength, of these benzimidazole-based fluorophores.

Development of Chiral Auxiliaries and Ligands for Asymmetric Synthesis

The field of asymmetric synthesis heavily relies on the use of chiral auxiliaries and ligands to control the stereochemical outcome of reactions. While there are no specific reports on the use of this compound for this purpose, its derivatives hold potential for the development of novel chiral reagents.

The synthesis of chiral amines from fluorinated precursors is an active area of research. rsc.orgnih.gov The amino group of this compound or its reduced diamine form can be derivatized with chiral entities to create new chiral auxiliaries. These auxiliaries could then be employed in stereoselective transformations, with the advantage of being able to tune their electronic and steric properties through the existing substituents. The development of chiral P,N-ligands, which are valuable in catalysis, often involves the use of chiral amines. researchgate.net The fluorinated and methoxylated phenylenediamine derived from the title compound could serve as a backbone for such ligands, potentially influencing the enantioselectivity of catalytic reactions.

Strategies for Functional Group Interconversion and Transformations

The presence of multiple functional groups in this compound allows for a wide range of interconversions and transformations, further expanding its synthetic utility.